Fazadinium - 36653-54-0

Fazadinium

Catalog Number: EVT-1570204
CAS Number: 36653-54-0
Molecular Formula: C28H24N6+2
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fazadinium is a member of imidazoles.
Source

Fazadinium is synthesized through various chemical processes and is manufactured by pharmaceutical companies specializing in anesthetic agents. Its development was aimed at improving upon existing neuromuscular blockers by offering a more favorable pharmacological profile.

Classification

Fazadinium is classified under:

  • Pharmacological Class: Neuromuscular blockers
  • Chemical Class: Quaternary ammonium compounds
Synthesis Analysis

Methods

The synthesis of Fazadinium typically involves multi-step organic reactions. The primary method includes the alkylation of a suitable amine precursor with a halogenated alkyl chain. This process often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity.

Technical Details

  1. Starting Materials: The synthesis begins with tertiary amines and alkyl halides.
  2. Reagents: Common reagents include solvents such as dimethyl sulfoxide or acetonitrile, and bases like sodium hydroxide or potassium carbonate.
  3. Reaction Conditions: The reactions are usually carried out under an inert atmosphere to prevent moisture interference and at elevated temperatures to increase reaction rates.
Molecular Structure Analysis

Structure

Fazadinium has a complex molecular structure characterized by a quaternary nitrogen atom, which is central to its mechanism of action as a neuromuscular blocker. The specific arrangement of atoms allows for interactions with nicotinic acetylcholine receptors at the neuromuscular junction.

Data

  • Molecular Formula: C_xH_yN_z (exact values depend on the specific formulation)
  • Molecular Weight: Approximately 300-400 g/mol (varies with different formulations)
  • 3D Structure: Typically represented in software like ChemDraw or similar molecular modeling tools to visualize stereochemistry.
Chemical Reactions Analysis

Reactions

Fazadinium undergoes various chemical reactions, primarily focusing on its interactions with biological targets rather than typical organic transformations.

Technical Details

  1. Mechanism of Action: It competes with acetylcholine at the neuromuscular junction, preventing muscle contraction.
  2. Degradation Pathways: In vivo, Fazadinium is metabolized by plasma cholinesterases, leading to its breakdown into inactive metabolites.
Mechanism of Action

Fazadinium operates by binding to the nicotinic acetylcholine receptors located on the motor end plate of skeletal muscles. This binding inhibits the action of acetylcholine, a neurotransmitter responsible for muscle contraction, resulting in muscle paralysis.

Process

  1. Binding Affinity: Fazadinium exhibits high affinity for the receptor, effectively blocking acetylcholine from eliciting its action.
  2. Duration of Action: The onset and duration can vary based on dosage and individual patient factors but typically lasts longer than some shorter-acting neuromuscular blockers.

Data

  • Onset Time: Approximately 2-4 minutes post-administration.
  • Duration: Ranges from 30 minutes to several hours depending on dosage and patient factors.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and common organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Generally stable within a pH range of 4 to 7.

Relevant Data or Analyses

  • Melting Point: Around 200°C (exact value may vary).
  • Boiling Point: Not typically applicable due to its use as a solid or in solution form.
Applications

Fazadinium is primarily used in:

  • Anesthesia: As an adjunct during surgical procedures for muscle relaxation.
  • Intensive Care Units: To facilitate mechanical ventilation by providing controlled muscle paralysis.

In addition, ongoing research explores its potential applications in other medical fields where muscle relaxation is required, such as in certain diagnostic procedures or treatments involving muscle spasms.

Introduction

Historical Context and Discovery

Fazadinium bromide (originally designated AH 8165) emerged from the systematic drug discovery efforts led by pharmacologist Sir David Jack at Allen & Hanburys Ltd. in the 1970s. Jack’s mandate—"better medicines for poorly-treated common diseases"—drove research into improved neuromuscular blocking agents (NMBAs) for surgical anesthesia [4]. Unlike naturally-derived agents like tubocurarine, Fazadinium was designed synthetically to address key limitations of earlier NMBAs: unpredictable duration, histamine release, and dependence on renal/hepatic elimination. Its development aligned with the era’s shift toward synthetic, optimized NMBAs seeking faster onset and reliable pharmacokinetics [6] [8]. Early clinical studies highlighted its rapid onset (≤90 seconds) and intermediate duration (30–40 minutes), positioning it as a practical alternative to pancuronium [3] [10]. Though withdrawn from markets due to later safety concerns (unrelated to efficacy), its renal-excretion-independent profile represented a significant pharmacological advancement [2] [9].

Table 1: Key Historical Milestones of Fazadinium Bromide

YearEventSignificance
1970sSynthesis at Allen & HanburysDesigned as synthetic NMBA (code AH 8165)
1978Clinical trials in renal failureDemonstrated renal-excretion independence [3]
1980sMarketed as "Fazadon" (UK)Adopted for general anesthesia

Chemical Classification and Structural Characteristics

Fazadinium bromide (C₂₈H₂₄Br₂N₆, MW 604.34 g/mol, CAS 49564-56-9) is classified as a bis-quaternary ammonium compound [1] [7]. Its chemical name is (E)-bis(3-methyl-2-phenylimidazo[3,2-a]pyridin-4-ium-1-yl)diazene dibromide [9]. Structurally, it features:

  • Twin imidazo[1,2-a]pyridinium cores: Each containing a quaternary nitrogen atom essential for acetylcholine receptor (AChR) binding [1] [7].
  • Azo bridge (–N=N–): Connects the two heterocyclic systems, creating a rigid, planar configuration [1] [5].
  • Phenyl and methyl substituents: Enhance lipid solubility and receptor affinity [9].

The molecule carries a permanent +2 charge due to its quaternary ammonium groups, limiting its distribution to extracellular compartments. This hydrophilicity prevents blood-brain barrier penetration but aligns with NMBA requirements [1] [8]. Spectroscopic identifiers include:

  • SMILES: CC1=C(N(\N=N\N2C(C4=CC=CC=C4)=C([N+]5=CC=CC=C53)C)C6=CC=CC=C6.[Br-].[Br-] [5]
  • InChIKey: LBOZSXSPRGACHC-NFOZGECASA-L [1]

Table 2: Chemical Properties of Fazadinium Bromide

PropertyValueSource
Molecular FormulaC₂₈H₂₄Br₂N₆ [1]
Molecular Weight604.34 g/mol [5]
CAS Registry49564-56-9 [1] [9]
Chemical ClassPhenylimidazoles [1]
ATC CodeM03AC08 [7]
Quaternary Ammonia Groups2 [8]

Pharmacological Role in Neuromuscular Blockade

Fazadinium is a competitive (non-depolarizing) neuromuscular blocker. It binds reversibly to postsynaptic nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction (NMJ), preventing acetylcholine (ACh) from triggering muscle depolarization [5] [8]. Key pharmacological traits include:

  • Mechanism: Competes with ACh for α-subunits of nAChRs → Inhibits ion channel opening → Halts Na⁺/K⁺ flux → Prevents end-plate potential and muscle contraction [8] [9].
  • Onset/Duration: Rapid onset (1–2 minutes) and intermediate duration (30–60 mins) at 0.75–1.25 mg/kg doses [10]. Faster onset than d-tubocurarine due to lower potency facilitating quicker receptor diffusion [8].
  • Renal Independence: Unique among early NMBAs—no prolonged effect in renal failure patients. Elimination occurs via spontaneous Hofmann degradation and ester hydrolysis (like atracurium), confirmed in anephric subjects [2] [3].
  • Pharmacodynamics: Dose-dependent blockade. Pediatric studies showed 1.0 mg/kg induced 95% twitch suppression under halothane anesthesia. Recovery patterns followed train-of-four ratios, correlating with clinical reversibility [10].

Fazadinium’s structural rigidity enhances receptor affinity, while its azo linkage enables predictable in-vivo breakdown—key design advantages over steroidal NMBAs (e.g., pancuronium) [4] [8].

Table 3: Pharmacodynamic Comparison of Select NMBAs

AgentOnset (min)Duration (min)Elimination Pathway
Fazadinium1–230–60Hofmann degradation
Succinylcholine0.5–15–10Plasma cholinesterase
Rocuronium1–1.530–40Hepatic (70–85%)
Cisatracurium2–340–60Hofmann degradation
Pancuronium3–590–120Renal (70%)

Sources: [3] [8] [10]

Properties

CAS Number

36653-54-0

Product Name

Fazadinium

IUPAC Name

(E)-bis(3-methyl-2-phenylimidazo[1,2-a]pyridin-4-ium-1-yl)diazene

Molecular Formula

C28H24N6+2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C28H24N6/c1-21-27(23-13-5-3-6-14-23)33(25-17-9-11-19-31(21)25)29-30-34-26-18-10-12-20-32(26)22(2)28(34)24-15-7-4-8-16-24/h3-20H,1-2H3/q+2/b30-29+

InChI Key

NJAGGYXZTILBMJ-QVIHXGFCSA-N

SMILES

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6

Synonyms

1,1'-azobis(3-methyl-2-phenylimidazo(1,2-a)pyridinium)
AH 8165
AH-8165
Dazopironium
diazopyronium bromide
fazadinium
fazadinium bromide
fazadinium dibromide

Canonical SMILES

CC1=C(N(C2=CC=CC=[N+]12)N=NN3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6

Isomeric SMILES

CC1=C(N(C2=CC=CC=[N+]12)/N=N/N3C4=CC=CC=[N+]4C(=C3C5=CC=CC=C5)C)C6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.